molecular formula C10H19N B2426199 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane CAS No. 78339-85-2

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane

Cat. No.: B2426199
CAS No.: 78339-85-2
M. Wt: 153.269
InChI Key: CHRAJVQLWOMYQI-UHFFFAOYSA-N
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Description

1,8,8-Trimethyl-3-azabicyclo[321]octane is a bicyclic amine with the molecular formula C10H19N It is a derivative of the azabicyclo[321]octane scaffold, which is a core structure found in many biologically active compounds, including tropane alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane typically involves the construction of the azabicyclo[3.2.1]octane scaffold followed by the introduction of the trimethyl groups. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural similarity to tropane alkaloids makes it a useful tool for studying the biological activity of these natural products.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane is not well-documented. its structural similarity to tropane alkaloids suggests that it may interact with similar molecular targets, such as neurotransmitter receptors and transporters. The compound may exert its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

    8-Azabicyclo[3.2.1]octane: The parent compound without the trimethyl groups.

    Tropane: A well-known bicyclic amine found in many alkaloids.

    Cocaine: A tropane alkaloid with significant biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane, a bicyclic compound with the molecular formula C10H19NC_{10}H_{19}N and a molecular weight of approximately 153.27 g/mol, is part of the tropane alkaloid family. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. The compound may act as a ligand, modulating the activity of these targets and influencing various biological pathways. Specifically, it has been noted for its potential role in:

  • Mu Opioid Receptor Antagonism : Research indicates that derivatives of the azabicyclo[3.2.1]octane structure can serve as mu opioid receptor antagonists, potentially useful in managing conditions related to opioid receptor activity .
  • Monoamine Reuptake Inhibition : Some studies suggest that this compound may inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, which is significant for treating mood disorders like depression and anxiety .

1. Enantioselective Synthesis and Biological Implications

A study highlighted the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, emphasizing its relevance in synthesizing tropane alkaloids with varied biological activities . The stereochemical control achieved during synthesis directly impacts the biological efficacy of the resultant compounds.

2. Pharmacological Profiles

Research has shown that derivatives of this compound exhibit distinct pharmacological profiles:

Compound NameBiological ActivityReference
1,8,8-trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dioneSignificant modulation of enzyme activity and receptor functions
Kappa Opioid Receptor AntagonistsPotent selective antagonism with IC50 values indicating effective inhibition

Applications in Therapeutics

The potential therapeutic applications of this compound extend to:

  • Pain Management : As a mu opioid receptor antagonist, it could help mitigate opioid-induced side effects while providing analgesic benefits.
  • Mood Disorders : Its role as a monoamine reuptake inhibitor positions it as a candidate for treating depression and anxiety disorders .

Properties

IUPAC Name

1,8,8-trimethyl-3-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRAJVQLWOMYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CNC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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